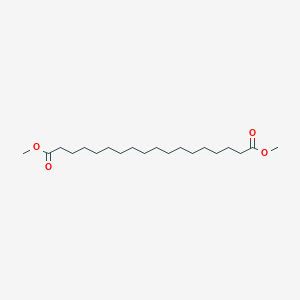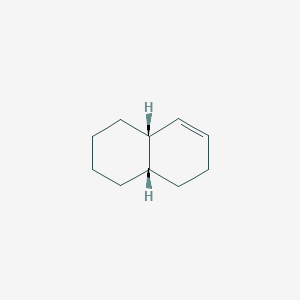
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as octahydronaphthalene, is a cyclic hydrocarbon with the chemical formula C10H18. It is a colorless liquid with a mild odor and is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is not well understood, but it is believed to act as a nonpolar solvent and a reducing agent in chemical reactions. It is also thought to have a stabilizing effect on certain chemical intermediates.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
Octahydronaphthalene has several advantages for use in lab experiments, including its low toxicity, high boiling point, and low vapor pressure. However, it is not soluble in water and has limited solubility in polar solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. One area of interest is the development of new synthetic methods for the production of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene and its derivatives. Another area of research is the investigation of its potential use as a solvent and reducing agent in chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene.
Méthodes De Synthèse
Octahydronaphthalene can be synthesized through a variety of methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most common method of synthesizing (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is through the hydrogenation of naphthalene, which involves the use of a catalyst and hydrogen gas.
Applications De Recherche Scientifique
Octahydronaphthalene has been widely used in scientific research as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a solvent and a reagent in organic chemistry experiments.
Propriétés
Numéro CAS |
1123-79-1 |
|---|---|
Nom du produit |
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(4aS,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5,9-10H,2-4,6-8H2/t9-,10+/m0/s1 |
Clé InChI |
FYHNWJNOEQBNGO-VHSXEESVSA-N |
SMILES isomérique |
C1CC[C@@H]2C=CCC[C@@H]2C1 |
SMILES |
C1CCC2C=CCCC2C1 |
SMILES canonique |
C1CCC2C=CCCC2C1 |
Synonymes |
cis-Δ1-Octalin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



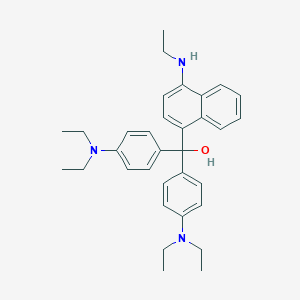
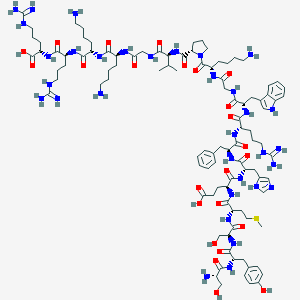
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
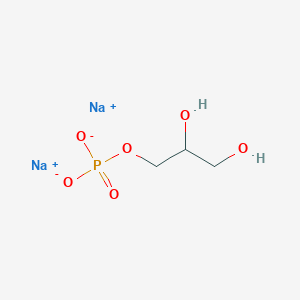
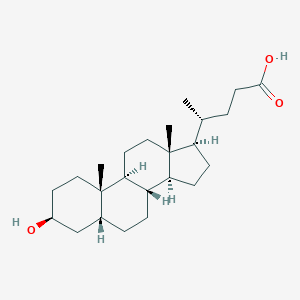
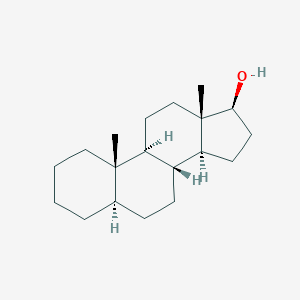
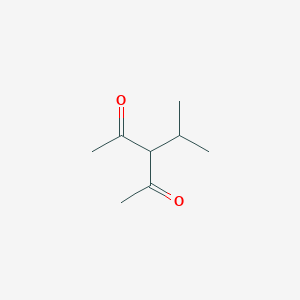
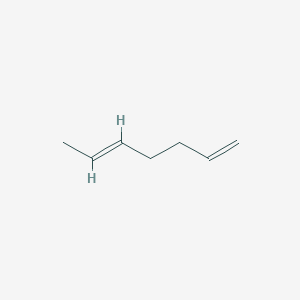
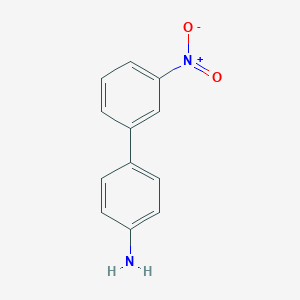
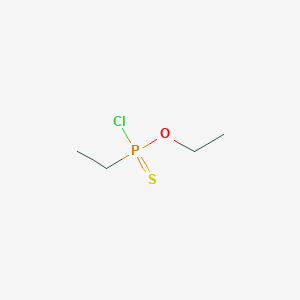
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
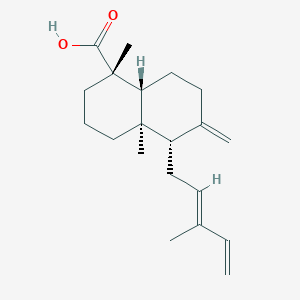
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
